4-(4-Benzylpiperazin-1-yl)phenylamine, also known by its Chemical Abstracts Service number 16153-81-4, is a compound belonging to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, particularly in the context of neuropharmacology and medicinal chemistry. This specific compound features a benzyl group attached to a piperazine ring, which is further connected to a phenylamine moiety. The structural complexity of this compound allows it to interact with various biological targets, making it a subject of interest in drug development.
The synthesis of 4-(4-Benzylpiperazin-1-yl)phenylamine can be achieved through several methods. A notable synthetic route involves the reaction of 4-bromophenylamine with benzylpiperazine under basic conditions. This reaction typically requires the use of solvents such as dimethylformamide and catalysts like palladium on carbon for improved yields.
In one reported synthesis method, the following steps are utilized:
The molecular structure of 4-(4-Benzylpiperazin-1-yl)phenylamine can be described as follows:
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed insights into its structure, revealing characteristic signals corresponding to the protons in the benzene rings and the piperazine moiety .
4-(4-Benzylpiperazin-1-yl)phenylamine participates in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound's properties for specific applications in drug development .
The mechanism of action of 4-(4-Benzylpiperazin-1-yl)phenylamine is primarily linked to its interactions with neurotransmitter receptors. It is believed to act as a selective dopamine autoreceptor agonist, which can modulate dopamine signaling pathways. This mechanism is particularly relevant in treating conditions associated with dopaminergic dysfunction, such as schizophrenia or Parkinson's disease.
Studies suggest that compounds with similar structures may influence receptor binding affinity and selectivity, thereby affecting neurotransmission and exhibiting therapeutic effects .
The physical and chemical properties of 4-(4-Benzylpiperazin-1-yl)phenylamine include:
The scientific applications of 4-(4-Benzylpiperazin-1-yl)phenylamine are extensive:
4-(4-Benzylpiperazin-1-yl)phenylamine (CAS Registry Number: 16154-69-1) is a nitrogen-containing heterocyclic compound with the systematic name 4-(4-benzylpiperazin-1-yl)aniline. Its molecular formula is C₁₇H₂₁N₃, corresponding to a molecular weight of 267.37 grams per mole [1] [8]. The compound typically presents as a brown solid with a melting point range of 136–142°C, consistent across multiple analytical reports [3] [8]. Its structural architecture comprises three distinct subunits:
Table 1: Chemical Identifiers of 4-(4-Benzylpiperazin-1-yl)phenylamine
Property | Value | Source |
---|---|---|
CAS Registry Number | 16154-69-1 | [1] [8] |
Molecular Formula | C₁₇H₂₁N₃ | [1] [3] |
Molecular Weight | 267.37 g/mol | [2] [8] |
Melting Point | 136–142°C | [3] [8] |
SMILES Notation | C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)N | [2] [4] |
InChI Key | PZWVVLZWQWIEAV-UHFFFAOYSA-N | [2] [8] |
The canonical SMILES representation (C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)N) and InChIKey (PZWVVLZWQWIEAV-UHFFFAOYSA-N) provide unambiguous descriptors for chemical databases and computational studies [2] [4]. The primary amine group confers nucleophilic character, enabling participation in electrophilic substitution and acylation reactions, while the piperazine ring enhances water solubility under physiological conditions [2] [8].
4-(4-Benzylpiperazin-1-yl)phenylamine emerged as a structurally optimized scaffold during the late 20th century, coinciding with intensified exploration of piperazine derivatives in neuropharmacology. Piperazine-containing compounds gained prominence following the success of antipsychotics (e.g., trifluoperazine) and antidepressants (e.g., trazodone), establishing piperazine as a "privileged scaffold" in central nervous system drug discovery [7] [9]. The benzylpiperazine-aniline linkage in this compound was strategically designed to enhance blood-brain barrier permeability while retaining affinity for monoamine receptors and transporters [9].
Its synthesis, typically achieved via nucleophilic aromatic substitution between 1-benzylpiperazine and 1-fluoro-4-nitrobenzene followed by nitro group reduction, was first reported in the 1970s [2] [8]. By the 1990s, it had become a versatile intermediate in synthesizing complex molecules targeting neurological disorders. For example, structural analogs were evaluated as serotonin receptor modulators and dopamine transporter inhibitors during research into multitarget antidepressants [9]. The compound’s commercial availability since the early 2000s (e.g., Matrix Scientific, TRC) accelerated its adoption in drug discovery pipelines, particularly for libraries targeting G-protein-coupled receptors [3] [8].
This molecule exemplifies the strategic integration of three pharmacologically significant motifs: aniline’s hydrogen-bonding capability, piperazine’s conformational flexibility, and benzyl’s lipophilic character. Such hybridization enables precise modulation of physicochemical properties—log P ≈ 2.5–3.0 balances membrane permeability and aqueous solubility—critical for bioavailability optimization [2] [10].
Table 2: Hybridization Strategy in 4-(4-Benzylpiperazin-1-yl)phenylamine
Structural Motif | Role in Molecular Design | Biological Influence |
---|---|---|
Aniline (-C₆H₄NH₂) | Nucleophile for derivatization | Hydrogen bonding to biological targets |
Piperazine ring | Conformational constraint | Enhanced receptor affinity |
Benzyl group (-CH₂C₆H₅) | Lipophilicity enhancer | Improved membrane permeability |
In heterocyclic hybridization strategies, this compound serves as a precursor to thiazole-linked hybrids with demonstrated anticancer and antimicrobial activities. For instance, coupling with thiazole phenacyl bromides via Hantzsch-thiazole synthesis yields conjugates inhibiting BRAFV600E kinase in melanoma models [5]. Additionally, its piperazine nitrogen can be functionalized to develop antiviral agents, leveraging piperazine’s proven efficacy against RNA viruses like influenza and severe acute respiratory syndrome coronavirus 2 [7]. The compound’s modularity facilitates structure-activity relationship studies:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7